molecular formula C7H11NaO4S B1324487 Sodium toluene-4-sulphinate dihydrate CAS No. 7257-26-3

Sodium toluene-4-sulphinate dihydrate

Cat. No. B1324487
CAS RN: 7257-26-3
M. Wt: 214.22 g/mol
InChI Key: WBGHAVFTFDQINN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427631B2

Procedure details

Was prepared according to Crandall et al. J. Org. Chem. 1985, (8) 50, 1327-1329 from sodium p-toluensulfinate dihydrate (4.2 g, 18 mmol), chloroacetone (1.0 mL, 12 mmol), n-tetrabutylammonium bromide (0.30 g) and water-benzene-acetone 4:3:3 (10 mL). Work-up and chromatography on silica of the crude using ethyl acetate/n-heptane (1:3 through 1:2) as eluent gave 2.4 g (95%) of the title product as an oil which crystallised on standing in the fridge.
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.3 g
Type
reactant
Reaction Step Four
Name
water benzene acetone
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
ethyl acetate n-heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
O.O.[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.[Na+].Cl[CH2:15][C:16](=[O:18])[CH3:17].O.C1C=CC=CC=1.CC(C)=O>C(OCC)(=O)C.CCCCCCC>[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([CH2:15][C:16](=[O:18])[CH3:17])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:0.1.2.3,5.6.7,8.9|

Inputs

Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
O.O.C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
n-tetrabutylammonium bromide
Quantity
0.3 g
Type
reactant
Smiles
Step Five
Name
water benzene acetone
Quantity
10 mL
Type
reactant
Smiles
O.C1=CC=CC=C1.CC(=O)C
Step Six
Name
ethyl acetate n-heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.